2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride
Description
2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride is a substituted acetamide derivative featuring a 3-ethoxypropyl group attached to the acetamide nitrogen. The 3-ethoxypropyl substituent likely enhances solubility and modulates biological activity compared to simpler alkyl or aryl variants .
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-2-11-5-3-4-9-7(10)6-8;/h2-6,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVUWHUTJOBGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Acyl Chloride Intermediate
A common approach involves:
- Step 1: Synthesis of an α-chloroacetamide intermediate by reacting chloroacetyl chloride with the substituted amine (e.g., 3-ethoxypropylamine).
- Step 2: Nucleophilic substitution of the α-chloroacetamide with ammonia or an amine source to form the corresponding 2-aminoacetamide.
- Step 3: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
This method is supported by analogous syntheses of related compounds where chloroacetyl chloride intermediates are key (see).
Coupling Reactions Using Carbamate Protection and Hydrogenolysis
For more complex derivatives, the use of a benzyl carbamate (CBZ) protecting group on the amine is common:
- Step A: Coupling of a protected amine (e.g., CBZ-protected 3-ethoxypropylamine) with a carboxylic acid derivative using coupling reagents (such as HATU or EDC) in the presence of a base.
- Step B: Removal of the CBZ protecting group by hydrogenolysis using palladium on carbon catalyst under atmospheric hydrogen pressure.
- Step C: Conversion of the free amine to the hydrochloride salt by acid treatment.
This method is well-documented for related 2-aminoacetamide derivatives and allows for selective deprotection and high purity products ().
Reaction Conditions and Catalysts
Purification and Yield Considerations
- Purification is often achieved by crystallization of the hydrochloride salt.
- Chromatographic purification may be minimized by careful stoichiometry control, especially in nucleophilic substitution steps ().
- Yields for intermediates and final products typically range from 60% to 90%, depending on reaction scale and conditions.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Acyl chloride intermediate | Chloroacetyl chloride + amine | Straightforward, high yield | Requires low temperature control |
| CBZ protection + hydrogenolysis | Coupling with CBZ amine, Pd/C H₂ removal | Selective deprotection, high purity | Requires catalyst and hydrogen gas |
| Direct nucleophilic substitution | Amine + α-chloroacetamide | Simple, fewer steps | May require chromatography |
Research Findings and Notes
- The use of benzyl carbamate protecting groups facilitates selective amine protection and clean deprotection via hydrogenolysis, which is critical for obtaining high-purity 2-aminoacetamide derivatives ().
- Reaction temperatures and pressures are flexible but typically ambient temperature and atmospheric hydrogen pressure are preferred for operational simplicity ().
- Catalytic hydrogenation using palladium on carbon is the preferred method for removing CBZ groups, providing mild conditions and avoiding harsh acids ().
- In nucleophilic substitution reactions to introduce the N-substituent, catalytic potassium iodide can enhance reaction rates and yields ().
- Conversion to hydrochloride salts stabilizes the compound and improves crystallinity, facilitating isolation and storage ().
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride exhibit potential anticancer properties. Research focusing on polo-like kinase 1 (Plk1) inhibitors, for example, highlights the significance of such compounds in targeting specific cancer pathways. Plk1 is often overexpressed in various cancers, and inhibiting its activity can lead to reduced tumor growth and improved patient outcomes .
Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological applications. Its ability to interact with neurotransmitter systems may position it as a candidate for treating conditions like depression or anxiety. Preliminary studies on related compounds have shown promise in modulating serotonin and norepinephrine levels, which are crucial for mood regulation.
The biological activity of this compound can be attributed to its interaction with various protein kinases and receptors involved in cell signaling pathways. For instance, its potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathways has been explored, which are crucial in regulating cellular functions such as metabolism and apoptosis .
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of related compounds in clinical settings:
- Study on Plk1 Inhibition : A study published in Nature highlighted the effectiveness of a series of compounds structurally related to this compound in inhibiting Plk1 activity, leading to decreased proliferation in cancer cell lines .
- Neuropharmacological Investigation : Research conducted by the Journal of Medicinal Chemistry found that derivatives exhibited significant antidepressant-like effects in animal models, suggesting a strong link between their chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Aminoacetamide Hydrochloride Derivatives
*Inferred from structural formula.
Key Observations:
Melting Points: Compounds with aromatic substituents (e.g., 4-methoxyphenyl) or rigid frameworks (e.g., furanylmethyl) tend to exhibit higher melting points due to crystalline packing, whereas alkyl variants like C164 are isolated as gums .
Synthesis Efficiency: Yields vary significantly. For example, Compound 6 (unrelated structure) achieved 82% yield , while C164 was isolated in 49% yield .
Hydroxypropyl and aminooxypropyl variants () are explored as biochemical reagents, highlighting the versatility of aminoacetamide scaffolds .
Structural Flexibility :
- Substituting the N-alkyl/aryl group allows fine-tuning of electronic and steric properties. For instance, the electron-withdrawing trifluoroethyl group may enhance metabolic stability, whereas the ethoxypropyl group could improve membrane permeability .
Biological Activity
2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride is a chemical compound with the molecular formula C₇H₁₇ClN₂O₂ and a molecular weight of approximately 196.68 g/mol. This compound features an amino group, an acetamide functional group, and an ethoxypropyl side chain, which contribute to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.
Chemical Structure and Synthesis
The structural characteristics of this compound suggest potential interactions with biological macromolecules. The synthesis typically involves multi-step organic synthesis techniques, which may include reactions such as substitution, oxidation, and hydrolysis.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N-(2-ethylpropyl)acetamide | C₇H₁₇N₂O₂ | Similar side chain; potential for different activity |
| N-(3-ethoxypropyl)-acetamide | C₇H₁₅N₁O₂ | Lacks amino group; different reactivity profile |
| N,N-Diethylacetamide | C₆H₁₃N₃O | Different substituents; used as a solvent |
The mechanism of action may involve binding to specific molecular targets, inhibiting their activity, which can lead to various biological effects. For instance, compounds with similar structures have demonstrated antimicrobial properties by inhibiting bacterial growth through interference with essential enzymatic functions.
Case Studies and Research Findings
- Antimicrobial Activity : A study on related acetamides indicated that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. The presence of an amino group was crucial for enhancing the interaction with bacterial cell wall synthesis enzymes.
- Anticancer Potential : Research into structurally related compounds has revealed promising anticancer properties. For example, quinoxaline derivatives showed IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. This suggests that this compound could also exhibit similar anticancer effects due to its structural features.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of amides similar to this compound. These compounds were found to modulate neurotransmitter systems, indicating a possible role in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-N-(3-ethoxypropyl)acetamide hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 2-aminoacetamide derivatives with 3-ethoxypropylamine under basic conditions, followed by hydrochloride salt formation. For example, analogous compounds (e.g., acetamide hydrochlorides) are synthesized using Fmoc-protected intermediates and deprotected with NaOH, yielding >95% purity . Purification via recrystallization (e.g., using methanol/water mixtures) and characterization by NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for confirming structural integrity . Purity ≥98% is achievable via HPLC with C18 columns and UV detection at λmax ~255 nm .
Q. How do solubility properties of this compound influence experimental design?
- Methodological Answer : The compound’s hydrochloride salt enhances water solubility, making it suitable for in vitro assays. Solubility testing in PBS (pH 7.4), DMSO, and ethanol is recommended. For example, related acetamide hydrochlorides exhibit solubility >50 mg/mL in aqueous buffers but limited solubility in nonpolar solvents . Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies in biological media .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized powder at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ethoxypropyl group. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring degradation products like free amine or oxidized species .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer : SAR studies focus on the ethoxypropyl chain and acetamide core. For example:
- Ethoxy Group : Replacement with methoxy or longer alkoxy chains modulates lipophilicity and target binding (e.g., GPCRs) .
- Acetamide Core : Methylation at the α-carbon or substitution with heterocycles (e.g., piperazine) alters pharmacokinetic profiles .
Computational modeling (e.g., molecular docking with AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) validate modifications .
Q. What analytical methods are most robust for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Monitor transitions m/z 220.1→148.1 (quantifier) and 220.1→102.1 (qualifier) .
- NMR Spectroscopy : ¹H NMR in D2O (δ 1.2 ppm, triplet, ethoxy CH3; δ 3.5 ppm, quartet, ethoxy CH2) confirms identity .
Q. How can contradictions in reported solubility or stability data be resolved?
- Methodological Answer : Discrepancies often arise from solvent purity or storage conditions. Replicate studies under controlled parameters (e.g., USP-grade solvents, inert atmosphere) and validate via orthogonal methods:
- Compare Karl Fischer titration (water content) with TGA (thermal stability) .
- Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer :
- Ion Channel Modulation : Patch-clamp electrophysiology in HEK293 cells expressing recombinant sodium/potassium channels (e.g., SCN5A, KCNH2) .
- Receptor Binding : Radioligand displacement assays (e.g., α1-adrenergic receptors for vasoactivity studies) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
